molecular formula C38H38N2O2 B287772 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine

1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine

Cat. No. B287772
M. Wt: 554.7 g/mol
InChI Key: OANBNOBZLYWVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine, also known as BDP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use as a research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine involves its binding to the dopamine transporter and preventing the reuptake of dopamine from the synapse. This leads to an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission. 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has been shown to have a high affinity for the DAT, with an IC50 value of approximately 18 nM.
Biochemical and Physiological Effects:
1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has been shown to have several biochemical and physiological effects related to its inhibition of the DAT. These include an increase in locomotor activity and a decrease in dopamine uptake in the striatum and prefrontal cortex. 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has also been shown to enhance the rewarding effects of cocaine and amphetamine, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine in lab experiments is its selectivity for the dopamine transporter, which allows researchers to specifically investigate the role of dopamine in neurological and psychiatric disorders. However, 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has several limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins and membranes.

Future Directions

There are several potential future directions for the use of 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine in scientific research. One area of interest is its potential as a treatment for addiction, as it has been shown to enhance the rewarding effects of drugs of abuse. Another potential application is in the development of new drugs for the treatment of Parkinson's disease, as 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has been shown to increase dopamine levels in the brain. Additionally, 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine may have potential as a tool for investigating the role of the dopamine transporter in other neurological and psychiatric disorders, such as ADHD and schizophrenia.

Synthesis Methods

The synthesis of 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine involves several steps, starting with the reaction of 1,4-dibromobutane with 4-(diphenylmethoxy)acetylene in the presence of a palladium catalyst to form 1,4-bis(4-bromobut-2-yn-1-yl)benzene. This intermediate is then reacted with piperazine in the presence of a base to yield 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine. The purity of the final product can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has been used extensively in scientific research as a tool to investigate the role of the dopamine transporter in the brain. The DAT is responsible for the reuptake of dopamine from the synapse, and its dysfunction has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. 1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine has been shown to selectively inhibit the DAT without affecting other neurotransmitter transporters, making it a valuable tool for understanding the role of dopamine in these disorders.

properties

Product Name

1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine

Molecular Formula

C38H38N2O2

Molecular Weight

554.7 g/mol

IUPAC Name

1,4-bis(4-benzhydryloxybut-2-ynyl)piperazine

InChI

InChI=1S/C38H38N2O2/c1-5-17-33(18-6-1)37(34-19-7-2-8-20-34)41-31-15-13-25-39-27-29-40(30-28-39)26-14-16-32-42-38(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-12,17-24,37-38H,25-32H2

InChI Key

OANBNOBZLYWVTR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC#CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC#CCOC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC#CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC#CCOC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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